molecular formula C9H9N3O2 B575979 Methyl 6-aminopyrrolo[1,2-a]pyrazine-7-carboxylate CAS No. 186358-14-5

Methyl 6-aminopyrrolo[1,2-a]pyrazine-7-carboxylate

Cat. No.: B575979
CAS No.: 186358-14-5
M. Wt: 191.19
InChI Key: LJVZVIZJESAYAS-UHFFFAOYSA-N
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Description

Methyl 6-aminopyrrolo[1,2-a]pyrazine-7-carboxylate is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, forming a pyrrolopyrazine scaffold. Compounds with this scaffold have exhibited various biological activities, making them significant in medicinal chemistry .

Preparation Methods

The synthesis of pyrrolopyrazine derivatives, including Methyl 6-aminopyrrolo[1,2-a]pyrazine-7-carboxylate, involves several methods:

    Cyclization: This method involves the formation of the pyrrolopyrazine ring system through the cyclization of appropriate precursors.

    Ring Annulation: This method involves the construction of the pyrrolopyrazine ring by annulating smaller ring systems.

    Cycloaddition: This method involves the addition of two or more unsaturated molecules to form the pyrrolopyrazine ring.

    Direct C-H Arylation: This method involves the direct arylation of the pyrrole ring to form the pyrrolopyrazine scaffold.

Chemical Reactions Analysis

Methyl 6-aminopyrrolo[1,2-a]pyrazine-7-carboxylate undergoes various chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for cyclization and substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 6-aminopyrrolo[1,2-a]pyrazine-7-carboxylate has several scientific research applications:

Mechanism of Action

The exact mechanism of action of Methyl 6-aminopyrrolo[1,2-a]pyrazine-7-carboxylate is not fully understood. it is known to interact with various molecular targets and pathways. For instance, it has shown kinase inhibitory activity, which suggests it may interfere with kinase signaling pathways. Additionally, its antimicrobial and antiviral activities indicate it may disrupt microbial and viral processes .

Comparison with Similar Compounds

Methyl 6-aminopyrrolo[1,2-a]pyrazine-7-carboxylate can be compared with other pyrrolopyrazine derivatives. Similar compounds include:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

methyl 6-aminopyrrolo[1,2-a]pyrazine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-14-9(13)7-4-6-5-11-2-3-12(6)8(7)10/h2-5H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJVZVIZJESAYAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N2C=CN=CC2=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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